molecular formula C10H13BrN2 B1371729 6-Bromo-N-cyclopentylpyridin-2-amine CAS No. 959237-31-1

6-Bromo-N-cyclopentylpyridin-2-amine

Cat. No. B1371729
M. Wt: 241.13 g/mol
InChI Key: RYAZRECFYWSHSF-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclopentylpyridin-2-amine is a chemical compound with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Bromo-N-cyclopentylpyridin-2-amine consists of a pyridin-2-amine group attached to a cyclopentyl group via a nitrogen atom, and a bromine atom attached to the 6th position of the pyridine ring .

Scientific Research Applications

Chemodivergent Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: “6-Bromo-N-cyclopentylpyridin-2-amine” is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
  • Methods of Application: The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions are mild and metal-free .
  • Results or Outcomes: The synthesis results in the formation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

Synthesis of 2-Pyridones

  • Scientific Field: Organic Chemistry
  • Application Summary: “6-Bromo-N-cyclopentylpyridin-2-amine” can be used in the synthesis of 2-pyridone compounds . These compounds have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
  • Methods of Application: The synthesis of 2-pyridones involves reactions based on pyridine rings, cyclization, and cycloaddition .
  • Results or Outcomes: The synthesis results in the formation of 2-pyridone compounds .

Copper-Catalyzed Selective C–N Bond Formation

  • Scientific Field: Organic Chemistry
  • Application Summary: “6-Bromo-N-cyclopentylpyridin-2-amine” is used in a copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine .
  • Methods of Application: The compound is used in a reaction that involves the use of a copper catalyst. The reaction results in selective amination at the C-5 position in 2-bromo-5-iodopyridine .
  • Results or Outcomes: The reaction results in the formation of biologically active molecules with a 2-pyridone scaffold .

Synthesis of Biologically Active Molecules

  • Scientific Field: Medicinal Chemistry
  • Application Summary: “6-Bromo-N-cyclopentylpyridin-2-amine” can be used in the synthesis of biologically active molecules with a 2-pyridone scaffold . These molecules have shown excellent activity as thrombin inhibitors .
  • Methods of Application: The compound is used in a reaction that involves the use of a palladium catalyst under microwave irradiation .
  • Results or Outcomes: The synthesis results in the formation of biologically active molecules with a 2-pyridone scaffold .

Synthesis of 2,4,6-Triarylpyridines

  • Scientific Field: Organic Chemistry
  • Application Summary: “6-Bromo-N-cyclopentylpyridin-2-amine” can be used in the one-pot synthesis of 2,4,6-triarylpyridines .
  • Methods of Application: The synthesis involves cyclocondensation between aryl aldehyde, acetophenone derivative, and ammonium acetate using Al/Ag3PO4 as a new and green bimetallic catalyst .
  • Results or Outcomes: The synthesis results in the formation of 2,4,6-triarylpyridines .

General Scientific Research

  • Scientific Field: Various
  • Application Summary: “6-Bromo-N-cyclopentylpyridin-2-amine” is a chemical compound frequently used in scientific research. It possesses diverse applications, ranging from medicinal chemistry to material science.
  • Methods of Application: The specific methods of application can vary widely depending on the specific research context.
  • Results or Outcomes: The outcomes of this research can also vary widely, but the compound’s versatility makes it a valuable tool in many different scientific fields.

properties

IUPAC Name

6-bromo-N-cyclopentylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAZRECFYWSHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291631
Record name 6-Bromo-N-cyclopentyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-N-cyclopentylpyridin-2-amine

CAS RN

959237-31-1
Record name 6-Bromo-N-cyclopentyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-cyclopentyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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